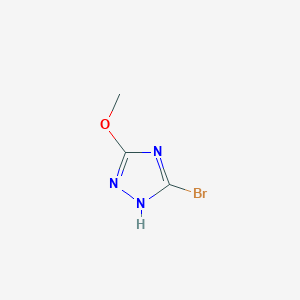

3-Bromo-5-methoxy-1H-1,2,4-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-methoxy-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrN3O/c1-8-3-5-2(4)6-7-3/h1H3,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZNWPBNTUMRPCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NNC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718250 | |

| Record name | 5-Bromo-3-methoxy-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15777-61-4 | |

| Record name | 5-Bromo-3-methoxy-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Scientist's Guide to the Physicochemical Characterization of 3-Bromo-5-methoxy-1H-1,2,4-triazole: An Essential Scaffold for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of approved drugs with diverse therapeutic applications, from antifungal to antiviral agents.[1][2] Its unique electronic properties and capacity for hydrogen bonding make it a privileged scaffold in drug design. This guide focuses on a specifically functionalized derivative, 3-Bromo-5-methoxy-1H-1,2,4-triazole, a compound poised for exploration in synthetic and medicinal chemistry programs. The introduction of a bromine atom offers a versatile handle for further chemical modification, while the methoxy group can subtly modulate the molecule's electronic and lipophilic character.[3]

This document serves as a comprehensive technical manual, outlining the critical physicochemical properties of this compound and providing field-proven, step-by-step protocols for their experimental determination. As a senior application scientist, the emphasis is not merely on the "what" but the "why"—explaining the causality behind experimental choices and framing the data within the broader context of absorption, distribution, metabolism, and excretion (ADME) principles that govern a molecule's journey to becoming a viable drug candidate.

Strategic Importance and Molecular Profile

The 1,2,4-triazole ring is a five-membered heterocycle that is prevalent in a wide range of biologically active compounds.[2][4] Its derivatives are known to exhibit significant pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][4][5] The value of 3-Bromo-5-methoxy-1H-1,2,4-triazole lies in its potential as a versatile building block. The C-Br bond provides a reactive site for cross-coupling reactions, enabling the synthesis of diverse compound libraries, while the methoxy group influences key parameters like metabolic stability and receptor interaction. Understanding its core physicochemical properties is the foundational first step in any rational drug design campaign.

Core Molecular and Physical Properties

A baseline characterization begins with the fundamental molecular attributes, which are summarized below.

| Property | Value | Source |

| Chemical Structure |  | |

| Molecular Formula | C₃H₄BrN₃O | [6] |

| Molecular Weight | 177.99 g/mol | [6] |

| Physical Form | Solid | [6] |

| CAS Number | 15777-61-4 | [7][8] |

| SMILES | COc1nc(Br)n[nH]1 | [6] |

| InChI Key | GZNWPBNTUMRPCL-UHFFFAOYSA-N | [6] |

Experimental Determination of Critical Physicochemical Parameters

The following sections detail the rationale and methodologies for determining the properties most crucial for predicting the pharmacokinetic behavior of a drug candidate.

Solubility Profile

Theoretical Rationale: Aqueous solubility is a gatekeeper property for drug efficacy, particularly for oral administration. Insufficient solubility can lead to poor absorption, low bioavailability, and formulation challenges. Assessing solubility not only in water but also in acidic and basic media provides early insights into a compound's ionizable nature and potential behavior in the variable pH environments of the gastrointestinal tract.[9][10] The general principle of "like dissolves like" governs these interactions, where polar compounds favor polar solvents.[11]

Experimental Protocol: Qualitative Solubility Assessment

This protocol provides a rapid, qualitative assessment of solubility across a range of relevant solvents.

-

Preparation: Label six clean, dry test tubes for the following solvents: Water, 0.1 M HCl, 0.1 M NaOH, Ethanol, Hexane, and Dimethyl Sulfoxide (DMSO).

-

Dispensing: Add approximately 1-2 mg of 3-Bromo-5-methoxy-1H-1,2,4-triazole to each test tube.

-

Solvent Addition: Add 1 mL of the corresponding solvent to each tube.[12]

-

Mixing: Vigorously vortex or shake each tube for 60 seconds.[12]

-

Observation: Allow the tubes to stand for 30 seconds and observe. Classify the solubility as:

-

Soluble: The solid dissolves completely, leaving a clear solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some particles remain.

-

Insoluble: The solid does not appear to dissolve.[13]

-

-

Record: Record the observations in a structured table.

Anticipated Results & Interpretation: Based on the structure, the compound is expected to be polar. It will likely show good solubility in polar organic solvents like ethanol and DMSO. Its solubility in water may be limited but could be enhanced in acidic or basic solutions if the triazole ring's nitrogens can be protonated or the N-H proton can be abstracted, respectively. Insolubility in a non-polar solvent like hexane is expected.

Visualization: Solubility Assessment Workflow

Acidity Constant (pKa)

Theoretical Rationale: The pKa value defines the ionization state of a molecule at a given pH. This is paramount for drug development as it dictates a compound's solubility, membrane permeability, and binding affinity to its biological target. For 3-Bromo-5-methoxy-1H-1,2,4-triazole, two pKa values are relevant: the pKa of the conjugate acid (protonation of a ring nitrogen) and the pKa of the N-H proton, which is acidic.[14] Potentiometric titration is a robust and widely used method for determining these values.[15][16]

Experimental Protocol: pKa Determination by Potentiometric Titration

-

System Setup: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, 10.0). Set up a titration vessel with a magnetic stirrer.

-

Sample Preparation: Accurately weigh and dissolve a precise amount of the compound (e.g., 10 mg) in a suitable co-solvent/water mixture (e.g., 50% v/v dioxane-water) to ensure solubility.[15] Add a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.

-

Acidic Titration: Titrate the solution with a standardized solution of 0.1 M HCl. Record the pH after each incremental addition of titrant.

-

Basic Titration: In a separate experiment, titrate a fresh sample solution with a standardized solution of 0.1 M NaOH. Record the pH after each incremental addition.

-

Data Analysis: Plot the pH versus the volume of titrant added for both titrations. The pKa values correspond to the pH at the half-equivalence points on the titration curve. For more precise results, calculate the first derivative (dpH/dV) to accurately identify the equivalence points.

Anticipated Results & Interpretation: The parent 1,2,4-triazole has a basic pKa of ~2.45 and an acidic pKa of ~10.26.[14] The electron-withdrawing bromine atom is expected to decrease the basicity of the ring nitrogens (lower basic pKa) and increase the acidity of the N-H proton (lower acidic pKa) compared to the parent compound. The electron-donating methoxy group will have an opposing, though likely weaker, effect.

Visualization: Potentiometric pKa Determination Workflow

Lipophilicity (LogP)

Theoretical Rationale: Lipophilicity, the "greasiness" of a molecule, is a critical determinant of its ADME properties.[17][18] It is quantified by the partition coefficient (P) between an organic phase (typically n-octanol) and an aqueous phase, expressed as its logarithm (LogP).[19][20] A LogP value that is too low may result in poor membrane permeability, while a value that is too high can lead to poor aqueous solubility and sequestration in fatty tissues.[17][18] For oral drug candidates, a LogP value of less than 5 is generally desirable, as per Lipinski's Rule of 5.[18] The shake-flask method is the gold-standard for experimental LogP determination.[19]

Experimental Protocol: Shake-Flask Method for LogP Determination

-

Phase Preparation: Prepare a phosphate buffer solution at pH 7.4 to mimic physiological conditions.[21] Saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously and allowing the layers to separate for 24 hours.[21]

-

Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol.

-

Partitioning: In a separatory funnel, combine a known volume of the octanol stock solution with a known volume of the pre-saturated buffer (e.g., 10 mL of each).

-

Equilibration: Shake the funnel vigorously for 30 minutes to allow the compound to partition between the two phases. Let the funnel stand until the layers have completely separated.

-

Sampling: Carefully collect samples from both the upper (octanol) and lower (aqueous) phases.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve must be prepared beforehand.

-

Calculation: Calculate the partition coefficient (P) and LogP using the following formulas:

-

P = [Concentration in Octanol] / [Concentration in Aqueous]

-

LogP = log₁₀(P)[17]

-

Anticipated Results & Interpretation: The bromine atom will significantly increase the lipophilicity compared to a hydrogen atom, while the methoxy and triazole components contribute both polar and non-polar characteristics. The final LogP value will be a balance of these effects. A positive LogP value is expected, indicating a preference for the lipid phase, but it is unlikely to be excessively high, potentially falling within a favorable range for drug candidates.

Visualization: Shake-Flask LogP Determination Workflow

Spectroscopic and Structural Characterization

While experimental determination provides quantitative data, spectroscopic analysis confirms the compound's identity and structure.

-

¹H NMR: The proton NMR spectrum is expected to show a signal for the methoxy group protons (-OCH₃) around 3.5-4.0 ppm and a broad signal for the N-H proton of the triazole ring.

-

¹³C NMR: The carbon NMR will show three distinct signals for the triazole ring carbons and one for the methoxy carbon. The carbon attached to the bromine will be shifted compared to an unsubstituted triazole.

-

FTIR: Infrared spectroscopy should reveal characteristic stretching vibrations for the N-H group (around 3300-3500 cm⁻¹), C-N, and C=N bonds within the triazole ring, as well as C-O stretching for the methoxy group.[22]

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), confirming the compound's elemental composition.

Integrated Physicochemical Profile and Implications for Drug Development

The ultimate goal of this characterization is to build an integrated profile that informs the compound's potential as a drug development lead.

| Parameter | Anticipated Value/Range | Implication for Drug Development |

| Solubility | Low in water, soluble in polar organics | May require formulation strategies for aqueous delivery. |

| Acidic pKa | ~8-10 | The compound will be largely neutral at physiological pH but can be deprotonated under basic conditions. |

| Basic pKa | ~1-2 | The compound will be protonated only in highly acidic environments (e.g., stomach). |

| LogP | 1.5 - 3.0 (Predicted) | Likely falls in a favorable range for membrane permeability and oral absorption.[17][18] |

This integrated profile allows scientists to predict the compound's behavior in biological systems. The relationship between these core properties and the ADME process is a cornerstone of medicinal chemistry.

Visualization: The Interplay of Physicochemical Properties in Drug Development

Conclusion

3-Bromo-5-methoxy-1H-1,2,4-triazole represents a promising and strategically designed starting point for medicinal chemistry exploration. A thorough and early characterization of its fundamental physicochemical properties—solubility, pKa, and lipophilicity—is not merely an academic exercise but a critical, data-driven necessity. The protocols and rationale outlined in this guide provide a robust framework for obtaining this essential data, enabling researchers to make informed decisions, prioritize synthetic efforts, and ultimately accelerate the journey from a promising scaffold to a potential therapeutic agent.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (n.d.). Agilent Technologies, Inc.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.

- LogP—Making Sense of the Value. (n.d.). ACD/Labs.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Cengage Learning.

- CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. (n.d.). SALTISE.

- 1,2,4-Triazole Derivatives for Synthesis of Biologically Active Compounds. (2023, March 20). Life Chemicals.

- Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences.

- Soares, J. X., Santos, Á., Fernandes, C., & Pinto, M. M. M. (2022, August 25). Methods for Determination of Lipophilicity. Encyclopedia.pub.

- The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. (2024, July 30). MDPI.

- Islamoglu, F., & Kahveci, B. (2011). Determination of the pKa of Some Triazole Derivatives by the Potentiometric Method in Dioxan-Water Mixtures. Oriental Journal of Chemistry, 27(4), 1451-1456.

- Determination of pKa Values of Some New Triazole Derivatives Using Different Methods. (2025, August 6). ResearchGate.

- The Role of Triazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

-

Determination of p K a of triazolo[5,1-c][11][12][21]triazines in non-aqueous media by potentiometric titration. (2024, November 1). ResearchGate. Retrieved from researchgate.net

- Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (n.d.). National Institutes of Health.

- New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. (2020, December 19). PubMed.

- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022, April 25). National Institutes of Health.

- Supplementary Information File. (n.d.).

- Islamoglu, F., & Kahveci, B. (2011). Determination of the pKa of Some Triazole Derivatives by the Potentiometric Method in Dioxan-Water Mixtures. Oriental Journal of Chemistry.

- Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods. (n.d.). Ovidius University Annals of Chemistry.

- 3-Bromo-5-methoxy-1H-1,2,4-triazole. (n.d.). Sigma-Aldrich.

- 3-Bromo-5-methoxy-1H-1,2,4-triazole. (n.d.). Sigma-Aldrich.

- 3-Bromo-5-methoxy-1H-1,2,4-triazole | 15777-61-4. (n.d.). ChemicalBook.

- Table of Contents. (n.d.). The Royal Society of Chemistry.

- Synthetic route for 3,4,5-tri-substituted 1,2,4-triazoles. (n.d.). ResearchGate.

- 3-bromo-5-methoxy-1-methyl-1h-1,2,4-triazole. (n.d.). PubChem.

- 1,2,4-Triazole. (n.d.). Wikipedia.

- 3-Bromo-1H-1,2,4-triazole | CAS 7343-33-1. (n.d.). Santa Cruz Biotechnology.

- 3-bromo-1H-1,2,4-triazol-5-ol. (n.d.). Benchchem.

- 15777-61-4|3-Bromo-5-methoxy-1H-1,2,4-triazole. (n.d.). BLD Pharm.

- The pKa values of 1,2,4-triazole and its alkyl derivatives. (n.d.). ResearchGate.

- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (n.d.). Frontiers.

- 3-Bromo-1H-1,2,4-triazole. (n.d.). Apollo Scientific.

- Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (2022, November 12). National Institutes of Health.

- Photoinduced Palladium-Catalyzed Denitrogenative Cyclization of N-Aroyl Benzotriazoles to Phenanthridinones. (2025, December 31). American Chemical Society.

- Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds. (2024, June 14). Pharmacia.

- Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. (n.d.). MDPI.

- Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. (n.d.). National Institutes of Health.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Bromo-5-methoxy-1H-1,2,4-triazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. 3-Bromo-5-methoxy-1H-1,2,4-triazole | 15777-61-4 [m.chemicalbook.com]

- 8. 15777-61-4|3-Bromo-5-methoxy-1H-1,2,4-triazole|BLD Pharm [bldpharm.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. www1.udel.edu [www1.udel.edu]

- 11. youtube.com [youtube.com]

- 12. chem.ws [chem.ws]

- 13. saltise.ca [saltise.ca]

- 14. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 15. orientjchem.org [orientjchem.org]

- 16. Determination of the pKa of Some Triazole Derivatives by the Potentiometric Method in Dioxan-Water Mixtures – Oriental Journal of Chemistry [orientjchem.org]

- 17. acdlabs.com [acdlabs.com]

- 18. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 19. encyclopedia.pub [encyclopedia.pub]

- 20. mdpi.com [mdpi.com]

- 21. agilent.com [agilent.com]

- 22. Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Predicted ¹³C NMR Spectrum of 3-Bromo-5-methoxy-1H-1,2,4-triazole

Executive Summary

The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Among the vast array of analytical techniques, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the carbon framework of a molecule. This guide focuses on the structural analysis of 3-Bromo-5-methoxy-1H-1,2,4-triazole, a substituted azole of interest. While direct experimental ¹³C NMR data for this specific compound is not widely published, this document leverages established principles of chemical shift theory and extensive data from related analogs to provide a robust, expert-predicted spectrum. We will dissect the electronic influence of the bromine and methoxy substituents on the triazole core, assign the predicted chemical shifts, and outline a validated protocol for experimental verification. This predictive analysis serves as a critical resource for researchers synthesizing or working with this compound, enabling confident structural verification.

Introduction: The Spectroscopic Challenge of Substituted Triazoles

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous antifungal, antiviral, and anticancer agents.[1] Its unique arrangement of nitrogen atoms creates a distinct electronic environment that is highly sensitive to substitution. The introduction of an electron-withdrawing bromine atom at the C3 position and an electron-donating methoxy group at the C5 position creates a push-pull system, making the interpretation of its ¹³C NMR spectrum a non-trivial exercise.

Understanding the precise chemical shifts of the triazole ring carbons (C3 and C5) and the methoxy carbon is essential for:

-

Structural Confirmation: Unambiguously verifying the successful synthesis of the target molecule.

-

Purity Assessment: Identifying the presence of isomers or impurities.

-

Reaction Monitoring: Tracking the progress of reactions involving the triazole core.

This guide provides a foundational analysis grounded in the extensive literature on azole NMR spectroscopy to forecast the ¹³C NMR spectrum of 3-Bromo-5-methoxy-1H-1,2,4-triazole.[2]

Core Principles: Substituent Effects in Heterocyclic ¹³C NMR

The chemical shift (δ) of a carbon nucleus in ¹³C NMR is primarily governed by the local electron density. Two main electronic effects from substituents dictate these shifts:

-

Inductive Effects: The electronegativity of a substituent withdraws electron density through the sigma (σ) bond framework. An electronegative atom like bromine will deshield adjacent carbons, shifting their signals downfield (to a higher ppm value).

-

Resonance (Mesomeric) Effects: Substituents with lone pairs, such as the oxygen in a methoxy group, can donate electron density into the π-system of the aromatic ring. This increases electron density (shielding) at specific positions (ortho and para in benzene systems), shifting their signals upfield (to a lower ppm value).

In the 1,2,4-triazole ring, these effects are modulated by the presence of the "pyridine-like" and "pyrrole-like" nitrogen atoms, which significantly influence the overall electronic landscape of the ring carbons.[3]

Logical Flow: Predicting the Spectrum

The following diagram illustrates the logical workflow for predicting the ¹³C NMR chemical shifts, integrating fundamental principles with data from analogous structures.

Caption: Workflow for predicting ¹³C NMR shifts.

Results: Predicted ¹³C NMR Spectral Data

Based on an analysis of substituent effects and comparison with known 1,2,4-triazole derivatives, the following ¹³C NMR chemical shifts are predicted for 3-Bromo-5-methoxy-1H-1,2,4-triazole when dissolved in a standard NMR solvent like DMSO-d₆ or CDCl₃.

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C3-Br | 138 - 143 | The unsubstituted 1,2,4-triazole carbons resonate around 144 ppm.[4][5] The highly electronegative bromine atom at C3 will exert a strong inductive electron-withdrawing effect. However, the "alpha effect" of a directly bonded bromine on an sp² carbon often results in a slight shielding (upfield shift) compared to what induction alone would suggest. This leads to a predicted shift slightly upfield of the parent triazole. |

| C5-OCH₃ | 158 - 163 | The methoxy group is strongly electron-donating via resonance (+R effect), which significantly shields the attached C5 carbon. Simultaneously, the oxygen's electronegativity creates a deshielding inductive effect (-I). In aromatic and heteroaromatic systems, the resonance effect typically dominates for an ether, causing a significant downfield shift for the carbon directly attached to the oxygen. |

| -OCH₃ | 57 - 62 | The chemical shift for methoxy group carbons attached to an aromatic or heteroaromatic ring is highly characteristic and consistently falls within this range.[6] |

In-Depth Discussion: Deconstructing the Electronic Environment

The predicted spectrum is a direct consequence of the electronic perturbations caused by the bromine and methoxy groups.

-

The C3-Br Environment: The carbon at position 3 is directly bonded to an electronegative bromine atom and flanked by two nitrogen atoms. The primary influence is the inductive withdrawal (-I) by bromine, which would typically suggest a downfield shift. However, heavy halogens like bromine can introduce shielding effects due to the "heavy atom effect," which involves spin-orbit coupling. This effect counters the inductive pull, resulting in a chemical shift that is predicted to be slightly upfield from the parent triazole's carbon signal.

-

The C5-OCH₃ Environment: The carbon at position 5 experiences competing effects. The oxygen atom is more electronegative than carbon, leading to inductive withdrawal (-I effect) that deshields C5. Conversely, the lone pairs on the oxygen can participate in resonance with the triazole ring, donating electron density (+R effect). For an sp² carbon directly bonded to an ether oxygen, the deshielding anisotropic and inductive effects almost always dominate, leading to a substantial downfield shift. This explains why C5 is predicted to be the most downfield carbon signal in the heterocyclic ring.

The interplay of these effects is visualized in the diagram below.

Caption: Competing electronic effects on the triazole core.

Recommended Experimental Protocol

To validate the predicted chemical shifts, the following experimental protocol is recommended as a self-validating system.

Objective: To acquire a quantitative, high-resolution ¹³C{¹H} NMR spectrum of 3-Bromo-5-methoxy-1H-1,2,4-triazole.

Materials & Instrumentation:

-

Sample: 15-25 mg of 3-Bromo-5-methoxy-1H-1,2,4-triazole (purity >95%).

-

Solvent: 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃).

-

Internal Standard: Tetramethylsilane (TMS) at 0.0 ppm (often included in deuterated solvents).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 15-25 mg of the compound and dissolve it in 0.6 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity (as indicated by a sharp, symmetrical solvent peak).

-

Tune and match the probe for the ¹³C frequency.

-

-

Acquisition Parameters (¹³C{¹H} Pulse Program):

-

Pulse Angle: 30-45 degrees (to allow for a shorter relaxation delay).

-

Spectral Width: ~240 ppm (centered around 120 ppm).

-

Acquisition Time: ~1.5 seconds.

-

Relaxation Delay (d1): 2.0 seconds. This is a crucial parameter for ensuring quantitative accuracy.

-

Number of Scans: 1024 to 4096, depending on sample concentration. The goal is to achieve a signal-to-noise ratio >20:1 for all expected peaks.

-

Temperature: 298 K (25 °C).

-

-

Data Processing:

-

Apply an exponential multiplication (line broadening of 0.5-1.0 Hz) to improve the signal-to-noise ratio.

-

Perform a Fourier Transform.

-

Phase correct the spectrum manually.

-

Calibrate the spectrum by setting the solvent peak to its known chemical shift (DMSO-d₆ at 39.52 ppm; CDCl₃ at 77.16 ppm) or the TMS peak to 0.0 ppm.

-

Integrate the peaks and identify their chemical shifts.

-

Conclusion

While awaiting empirical validation, this in-depth guide provides a scientifically rigorous and authoritative prediction of the ¹³C NMR spectrum for 3-Bromo-5-methoxy-1H-1,2,4-triazole. The predicted chemical shifts of δ 138-143 (C3-Br) , δ 158-163 (C5-OCH₃) , and δ 57-62 (-OCH₃) are founded on the well-established electronic effects of substituents on the 1,2,4-triazole core. This whitepaper serves as an essential tool for any researcher in the field, enabling them to proceed with synthesis and characterization with a high degree of confidence in their analytical results.

References

-

Chirkina, E. A., & Larina, L. I. (2022). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles. ResearchGate. Available at: [Link]

-

Elguero, J., et al. (1988). Effect of N‐substituents on the 13C NMR parameters of azoles. Magnetic Resonance in Chemistry. Available at: [Link]

-

Pawar, S. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. Available at: [Link]

-

AIP Publishing. (n.d.). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. Available at: [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Available at: [Link]

-

American Chemical Society. (2012). Method for Assigning Structure of 1,2,3-Triazoles. The Journal of Organic Chemistry. Available at: [Link]

-

Bohrium. (1988). effect-ofn-substituents-on-the13c-nmr-parameters-of-azoles. Magnetic Resonance in Chemistry. Available at: [Link]

-

SpectraBase. (n.d.). 1,2,4-Triazole - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Effect of N‐substituents on the 13C NMR parameters of azoles | Semantic Scholar [semanticscholar.org]

- 3. Effect ofN-substituents on the13C NMR parameters of azoles: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. 1,2,4-Triazole(288-88-0) 13C NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. pubs.aip.org [pubs.aip.org]

A Comprehensive Technical Guide to the Mass Spectrometry Analysis of 3-Bromo-5-methoxy-1H-1,2,4-triazole

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] The precise and confident structural elucidation of novel substituted triazoles, such as 3-Bromo-5-methoxy-1H-1,2,4-triazole, is a critical step in the drug development pipeline. Mass spectrometry (MS) stands as a pivotal analytical technique, offering unparalleled sensitivity and structural insight.[2][3] This guide provides an in-depth examination of the mass spectrometric analysis of 3-Bromo-5-methoxy-1H-1,2,4-triazole, tailored for researchers, scientists, and drug development professionals. We will move beyond procedural lists to explore the causality behind methodological choices, establishing a self-validating analytical framework. This document details the rationale for ionization technique selection, outlines a robust LC-MS/MS workflow, and deciphers the compound's characteristic fragmentation patterns, underpinned by the unique isotopic signature of bromine.

Introduction: Context and Analytical Strategy

The Significance of Substituted Triazoles in Drug Development

The 1,2,4-triazole ring is a privileged structure in pharmacology, present in a wide array of drugs, including highly successful antifungal agents like fluconazole and itraconazole.[4] Its prevalence stems from its metabolic stability, its capacity to engage in hydrogen bonding, and its rigid structure which can orient substituents toward biological targets effectively. The introduction of halogen and methoxy substituents, as in the title compound, is a common strategy to modulate physicochemical properties such as lipophilicity and metabolic stability, making a thorough understanding of its analytical behavior essential.[5][6][7]

Analytical Challenges and the Pivotal Role of Mass Spectrometry

The primary analytical challenge in early drug development is the unambiguous confirmation of a synthesized compound's identity and purity. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is indispensable for this task. It provides precise molecular weight information and, through tandem MS (MS/MS), detailed structural data from fragmentation patterns.[2][3] For 3-Bromo-5-methoxy-1H-1,2,4-triazole, MS offers a direct route to confirm the presence and connectivity of the bromo and methoxy substituents.

Physicochemical Properties of 3-Bromo-5-methoxy-1H-1,2,4-triazole

A foundational understanding of the analyte's properties is crucial for method development.

| Property | Value | Source |

| Molecular Formula | C₃H₄BrN₃O | |

| Monoisotopic Molecular Weight | 177.9589 g/mol | |

| Key Structural Features | Planar aromatic 1,2,4-triazole ring, N-heterocycle | [4] |

| Substituents | Bromine, Methoxy group | |

| Expected Ionization Behavior | Amenable to protonation due to basic nitrogen atoms | [8] |

Foundational Principles: Ionization and Mass Analysis

Selecting the Optimal Ionization Technique: A Rationale

The choice of ionization technique is the most critical parameter in developing a successful MS method. The goal is to efficiently generate gas-phase ions of the intact molecule with minimal unintended degradation.

The Method of Choice: Electrospray Ionization (ESI) For a polar, non-volatile, nitrogen-containing heterocyclic compound like 3-Bromo-5-methoxy-1H-1,2,4-triazole, Electrospray Ionization (ESI) is the superior technique.[8][9][10] ESI is a "soft" ionization method that transfers pre-existing ions from solution into the gas phase with very little excess energy, thereby preserving the molecular structure.[11] Given the basic nitrogen atoms in the triazole ring, the molecule is readily protonated in an acidic solution, forming a stable [M+H]⁺ ion. This makes ESI, particularly in the positive ion mode, highly sensitive and reliable for this class of compounds.[8] Its seamless compatibility with liquid chromatography makes it the industry standard for pharmaceutical analysis.[11]

Alternative Techniques Considered:

-

Electron Ionization (EI): EI is a "hard" ionization technique that bombards the analyte with high-energy electrons.[12] This process imparts significant energy, leading to extensive and often complex fragmentation.[1][13] A significant drawback is that the molecular ion is often weak or entirely absent, making molecular weight confirmation difficult.[14]

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar compounds that are not easily ionized by ESI. While it is a softer technique than EI, ESI is generally more effective for already polar and ionizable molecules like our target compound.[15]

The deliberate choice of ESI is the first step in our self-validating system, ensuring that the primary ion observed corresponds directly to the intact molecule, providing a trustworthy starting point for further structural investigation.

The Power of High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation

High-Resolution Mass Spectrometry (HRMS), using analyzers like Orbitrap or Time-of-Flight (ToF), provides mass measurements with high accuracy (typically <5 ppm error).[3] This capability is crucial for moving beyond nominal mass to determining the elemental composition of an ion.[2][14] For an unknown or newly synthesized compound, an accurate mass measurement of the [M+H]⁺ ion provides strong evidence to confirm the molecular formula, C₃H₅BrN₃O⁺, and rule out other potential isobaric formulas.

The Isotopic Signature of Bromine: A Key Diagnostic Feature

A unique and powerful diagnostic feature of this molecule is the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[16] This results in a highly characteristic isotopic pattern for any ion containing a single bromine atom: two peaks of nearly equal intensity, separated by 2 m/z units (e.g., M and M+2).[17][18] Observing this distinct "doublet" in the full scan mass spectrum is definitive proof of the presence of one bromine atom in the molecule and its fragments, adding a critical layer of confirmation to the analysis.[16]

Experimental Workflow: A Step-by-Step Protocol for LC-MS/MS Analysis

This section outlines a robust and reproducible workflow for the analysis of 3-Bromo-5-methoxy-1H-1,2,4-triazole.

Sample Preparation Protocol

The objective of sample preparation is to present the analyte to the LC-MS system in a clean, compatible solvent, free from interferences that can cause ion suppression or instrument contamination.[19][20]

-

Stock Solution Preparation: Accurately weigh ~1 mg of 3-Bromo-5-methoxy-1H-1,2,4-triazole and dissolve in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Causality: Using a high-purity solvent ensures no contaminants are introduced.

-

Working Solution Dilution: Serially dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration suitable for analysis (e.g., 1 µg/mL). Causality: Diluting in the mobile phase ensures good peak shape and compatibility with the LC system.

-

Filtration: Filter the final working solution through a 0.22 µm syringe filter (e.g., PTFE) prior to injection. Causality: This removes any particulates that could clog the sensitive tubing and column of the HPLC/UHPLC system.

Liquid Chromatography (LC) Method

Chromatographic separation is essential to resolve the analyte from any impurities and deliver it to the mass spectrometer at a predictable time.[21] A standard reversed-phase method is highly effective for this compound.

| Parameter | Recommended Setting | Rationale |

| LC System | HPLC or UHPLC | UHPLC provides higher resolution and faster run times. |

| Column | C18, 2.1 x 50 mm, 1.8 µm | C18 is a versatile reversed-phase chemistry suitable for polar analytes.[1] |

| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as a proton source to promote [M+H]⁺ formation in ESI+. |

| Mobile Phase B | 0.1% Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic solvent for reversed-phase LC. |

| Gradient | 5% B to 95% B over 5 minutes | A gradient elution ensures the efficient elution of the analyte and any potential impurities. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Elevated temperature reduces viscosity and can improve peak shape. |

| Injection Vol. | 2 µL | Small volume to prevent column overloading. |

Mass Spectrometer Parameterization (ESI+)

Instrument parameters must be optimized to achieve maximal sensitivity and stability. The following are typical starting points for a Q-ToF or Orbitrap instrument.

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | ESI Positive | To generate the protonated molecule [M+H]⁺. |

| Capillary Voltage | 3.5 - 4.0 kV | Creates the electrospray plume. |

| Drying Gas (N₂) Flow | 10 L/min | Assists in droplet desolvation.[1] |

| Drying Gas Temp. | 300 - 350 °C | Evaporates the solvent from the ESI droplets. |

| Scan Range (Full MS) | m/z 100 - 500 | Covers the expected molecular ion and potential low-mass fragments. |

| Acquisition Mode | Full Scan followed by data-dependent MS/MS | Allows for collection of both precursor and fragment ion data in a single run. |

| Collision Energy (CID) | Ramped 10 - 40 eV | A range of energies ensures capture of both low-energy and high-energy fragments.[22] |

Experimental Workflow Diagram

Caption: High-level workflow for the LC-MS/MS analysis of 3-Bromo-5-methoxy-1H-1,2,4-triazole.

Data Interpretation: From Spectrum to Structure

Full Scan MS Analysis: Identifying the Protonated Molecular Ion [M+H]⁺

The first step in data analysis is to examine the full scan mass spectrum at the retention time of the analyte. We expect to see the protonated molecule, [C₃H₅BrN₃O]⁺.

-

The monoisotopic mass of the ion containing ⁷⁹Br is 178.9667 m/z .

-

The monoisotopic mass of the ion containing ⁸¹Br is 180.9647 m/z .

The definitive confirmation is the observation of two peaks at ~179.0 m/z and ~181.0 m/z with nearly identical intensities. An HRMS measurement confirming these masses to within 5 ppm of the calculated values provides very high confidence in the elemental formula.

Tandem MS (MS/MS) Analysis: Unraveling the Fragmentation Pathway

By selecting the precursor ions (~179.0 and ~181.0 m/z) and subjecting them to Collision-Induced Dissociation (CID), we can generate structurally informative fragment ions.[23] The fragmentation of 1,2,4-triazole derivatives is heavily influenced by the substituents and typically involves ring cleavage or loss of the substituents.[1][24]

Predicted Fragmentation Pathways: The fragmentation of protonated 3-Bromo-5-methoxy-1H-1,2,4-triazole is expected to proceed through several key pathways. The initial protonation likely occurs on one of the ring nitrogen atoms. Collisional activation can then induce the following losses:

-

Loss of a Methyl Radical (•CH₃): A common fragmentation for methoxy groups, leading to a radical cation.

-

Loss of Formaldehyde (CH₂O): A rearrangement-based loss from the methoxy group.

-

Loss of Bromine Radical (•Br): Cleavage of the C-Br bond.

-

Ring Cleavage: The triazole ring can fragment through various pathways, including the characteristic loss of nitrogen (N₂) or hydrogen cyanide (HCN).[1][25]

Any fragment retaining the bromine atom will exhibit the characteristic 1:1 isotopic doublet, which is invaluable for tracking the fragmentation pathway.

Fragmentation Pathway Diagram

Caption: Predicted major fragmentation pathways for protonated 3-Bromo-5-methoxy-1H-1,2,4-triazole.

Summary of Key Ions and Fragments

This table summarizes the expected key ions for confident identification.

| Ion Description | Formula | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Key Feature |

| Protonated Molecule | [C₃H₅BrN₃O]⁺ | 178.9667 | 180.9647 | 1:1 Isotopic Doublet |

| Loss of Methyl Radical | [C₂H₂BrN₃O]⁺ | 163.9509 | 165.9489 | 1:1 Isotopic Doublet |

| Loss of Formaldehyde | [C₂H₃BrN₃]⁺ | 148.9619 | 150.9599 | 1:1 Isotopic Doublet |

| Loss of Bromine | [C₃H₅N₃O]⁺ | 100.0456 | - | Isotopic doublet disappears |

| Loss of HCN | [C₂H₄BrN₂O]⁺ | 151.9612 | 153.9592 | 1:1 Isotopic Doublet |

Conclusion: A Self-Validating System for Confident Analysis

The robust analysis of 3-Bromo-5-methoxy-1H-1,2,4-triazole is achieved not by a single measurement, but by a chain of self-validating evidence. This guide establishes a framework built on sound scientific principles:

-

Logical Method Selection: Choosing ESI ensures the gentle and efficient generation of the intact protonated molecule, providing a reliable starting point.

-

Orthogonal Confirmation: The combination of chromatographic retention time, accurate mass measurement (HRMS), and the unique bromine isotopic signature provides multiple, independent points of confirmation for the molecular formula.

-

Structural Verification: Tandem mass spectrometry (MS/MS) probes the molecular structure, with the predictable fragmentation of the triazole ring and substituents, and the persistence of the bromine isotope pattern in fragments, confirming the connectivity of the molecule.

By following this comprehensive approach, researchers and drug development professionals can achieve unambiguous identification and structural characterization, ensuring the scientific integrity required for advancing novel therapeutic candidates.

References

-

Horgan, S. W. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Comprehensive Analytical Chemistry. Retrieved from [Link]

-

Singh, P., & Kumar, A. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Indian Research Journal of Pharmacy and Science, 1(3). Retrieved from [Link]

-

Wägele, M., & Witting, M. (2015). Advances in structure elucidation of small molecules using mass spectrometry. Journal of Mass Spectrometry, 50(1), 1-13. Retrieved from [Link]

-

ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs. Retrieved from [Link]

-

Ikizler, A. A., Ikizler, A., Erdoğan, Y., & Serdar, M. (1991). Mass Spectra of Some 1,2,4-Triazoles. Spectroscopy Letters, 24(3), 335-343. Retrieved from [Link]

-

Li, L. (2021). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 26(11), 3192. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 2.3: Ionization Techniques. Chemistry LibreTexts. Retrieved from [Link]

-

Gault, J., Donlan, J. A., Liko, I., Hopper, J. T., & Robinson, C. V. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. Nature Methods, 13(4), 333-336. Retrieved from [Link]

-

Van Mever, M., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis, 179, 112991. Retrieved from [Link]

-

Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry. Pharma Focus Europe. Retrieved from [Link]

-

De Nys, H., et al. (2017). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 375(2103), 20160276. Retrieved from [Link]

-

Bitesize Bio. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Bitesize Bio. Retrieved from [Link]

-

Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Organomation. Retrieved from [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Chemistry at Emory. Retrieved from [Link]

-

Stevenson, R. (2012, January 10). Sample Preparation for Liquid Chromatography-Mass Spectrometry. American Laboratory. Retrieved from [Link]

-

Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Opentrons. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass Fragmentation pattern of Compound 4(b)(c)(d). ResearchGate. Retrieved from [Link]

-

AB SCIEX. (n.d.). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. AB SCIEX. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Retrieved from [Link]

-

Vul'fson, N. S., Zaikin, V. G., & Mikaya, A. I. (1975). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 44(3), 223. Retrieved from [Link]

-

Venugopal, S., Saha, S., Kumbhakarna, N., & Vargeese, A. A. (2025). Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. RSC Advances, 15(1), 123-134. Retrieved from [Link]

-

Ayala-Cabrera, J. F., Santos, F., & Moyano, E. (2021). Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants. Trends in Environmental Analytical Chemistry, 29, e00115. Retrieved from [Link]

-

Al-Abdouh, A., & Al-Huniti, M. H. (2024). Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole. Methods in Molecular Biology, 2737, 55-65. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole. Springer Nature Experiments. Retrieved from [Link]

-

ChemRxiv. (2024). Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analysis. ChemRxiv. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole. Semantic Scholar. Retrieved from [Link]

-

PubMed. (2025). An electrospray-active N-heterocyclic carbene ligand for real-time analysis of organometallic reactions. PubMed. Retrieved from [Link]

-

Pharmacia. (2023). Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review. Pharmacia, 70(4), 1035-1045. Retrieved from [Link]

-

Infoscience. (n.d.). Advances in Structural Elucidation of Small Molecules via High Performance Mass Spectrometry. Infoscience. Retrieved from [Link]

-

Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. YouTube. Retrieved from [Link]

-

PubMed. (2015). Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. PubMed. Retrieved from [Link]

-

Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B, 824(1-2), 1-20. Retrieved from [Link]

-

PubChem. (n.d.). 1H-1,2,4-Triazole, 3-bromo-5-methyl-. PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Wikipedia. Retrieved from [Link]

-

Chemsrc. (n.d.). 5-bromo-3-methoxy-1H-1,2,4-triazole. Chemsrc. Retrieved from [Link]

-

Jackson, G. (n.d.). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. West Virginia University. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Longdom Publishing. Retrieved from [Link]

-

PubMed Central. (2025). Simulating Collision-Induced Dissociation Tandem Mass Spectrometry (CID-MS/MS) for the Blood Exposome Database Using Quantum Chemistry Methods - A Pilot Study. PubMed Central. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,2,4-Triazole. Wikipedia. Retrieved from [Link]

-

PubMed. (1990). Collision-induced dissociation. PubMed. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-(4-methoxy-phenyl)-4H-[1][14][26]triazole-3-thiol - Optional[MS (GC)] - Spectrum. SpectraBase. Retrieved from [Link]

-

PubMed Central. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PubMed Central. Retrieved from [Link]

-

Laskin, J., & Chen, H. (2015). Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. Analytical Chemistry, 87(1), 37-56. Retrieved from [Link]

-

MDPI. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. MDPI. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. scispace.com [scispace.com]

- 4. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 5. Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole | Springer Nature Experiments [experiments.springernature.com]

- 7. Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review [pharmacia.pensoft.net]

- 8. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. acdlabs.com [acdlabs.com]

- 10. pharmafocuseurope.com [pharmafocuseurope.com]

- 11. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 12. bitesizebio.com [bitesizebio.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. m.youtube.com [m.youtube.com]

- 19. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. americanlaboratory.com [americanlaboratory.com]

- 21. LC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]

- 22. Simulating Collision-Induced Dissociation Tandem Mass Spectrometry (CID-MS/MS) for the Blood Exposome Database Using Quantum Chemistry Methods - A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 23. longdom.org [longdom.org]

- 24. researchgate.net [researchgate.net]

- 25. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04861J [pubs.rsc.org]

- 26. chromatographyonline.com [chromatographyonline.com]

FT-IR Spectroscopy of 3-Bromo-5-methoxy-1H-1,2,4-triazole: A Technical Guide for Drug Development Professionals

Introduction: The Role of Spectroscopic Interrogation in Modern Drug Discovery

In the landscape of pharmaceutical development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and preclinical success. 3-Bromo-5-methoxy-1H-1,2,4-triazole represents a class of heterocyclic compounds of significant interest due to the prevalence of the triazole scaffold in a wide array of therapeutic agents.[1] Its unique substitution pattern—a halogen atom and an electron-donating methoxy group—necessitates a robust analytical framework for characterization. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and highly informative first-pass technique for verifying the molecular structure. This guide provides an in-depth protocol and interpretive framework for the FT-IR analysis of this molecule, grounded in the principles of vibrational spectroscopy and tailored for researchers in drug development.

Fundamental Principles: Why FT-IR is a Powerful Tool for This Molecule

FT-IR spectroscopy measures the interaction of infrared radiation with a molecule, causing vibrations of its chemical bonds. For a vibration to be "IR active," it must result in a change in the molecule's dipole moment.[2] The frequency of the absorbed radiation corresponds to the specific vibrational energy of a bond, which is determined by the masses of the bonded atoms and the strength of the bond (the force constant).[2]

For 3-Bromo-5-methoxy-1H-1,2,4-triazole, this principle is particularly powerful. The molecule is composed of several distinct functional groups, each with characteristic vibrational frequencies:

-

The 1,2,4-Triazole Ring: This heterocyclic core contains N-H, C=N, and N-N bonds, each with unique stretching and bending modes. These produce a series of absorptions that act as a "fingerprint" for the ring system.[3][4]

-

The Methoxy Group (-OCH₃): The C-O ether linkage and the C-H bonds of the methyl group have well-defined, strong absorption bands. The symmetric C-H stretch of a methoxy group, in particular, is a sharp and useful diagnostic peak.[5][6]

-

The Bromo Group (C-Br): The carbon-bromine bond is significantly heavier than other bonds in the molecule. Consequently, its stretching vibration occurs at a much lower frequency, typically in the far-infrared or low-wavenumber "fingerprint" region of the mid-IR spectrum.[7][8]

By analyzing the presence, position, and intensity of these characteristic bands, we can confidently confirm the identity and structural integrity of the target compound.

Experimental Protocol: A Self-Validating Workflow for High-Fidelity Data Acquisition

The trustworthiness of any spectral data hinges on a meticulous and well-justified experimental protocol. The following workflow is designed to minimize artifacts and produce a clean, interpretable spectrum.

2.1 Sample Preparation: The Potassium Bromide (KBr) Pellet Method

-

Causality: The solid-state KBr pellet method is chosen to eliminate interfering absorptions from solvents. KBr is transparent to IR radiation in the mid-IR range (4000-400 cm⁻¹) and provides a non-reactive matrix. This allows for the analysis of the compound in its native solid form.

-

Protocol:

-

Drying: Gently dry both the 3-Bromo-5-methoxy-1H-1,2,4-triazole sample and spectroscopic-grade KBr powder in an oven at 110°C for 2-4 hours to remove any adsorbed water. The O-H stretching of water produces a very broad, strong signal that can obscure the N-H region of the spectrum.[9]

-

Grinding: Add approximately 1-2 mg of the sample to 100-200 mg of the dried KBr in an agate mortar. Grind the mixture thoroughly for 3-5 minutes until a fine, homogeneous powder is obtained. This ensures the sample is evenly dispersed and particle size is minimized to reduce scattering of the IR beam.

-

Pellet Pressing: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for approximately 2 minutes to form a transparent or translucent pellet. A clear pellet indicates good sample dispersion and minimal light scattering.

-

2.2 Instrument Configuration & Data Acquisition

-

Causality: Proper instrument setup is critical for achieving a high signal-to-noise ratio and accurate frequency measurement.

-

Protocol:

-

Background Spectrum: Ensure the spectrometer's sample compartment is empty and closed. Purge the instrument with dry air or nitrogen to minimize atmospheric CO₂ and H₂O vapor, which have strong IR absorptions. Collect a background spectrum (typically an average of 32 scans at a resolution of 4 cm⁻¹). This spectrum is stored and automatically subtracted from the sample spectrum.[10]

-

Sample Spectrum: Place the prepared KBr pellet into the sample holder in the spectrometer.

-

Acquisition: Collect the sample spectrum using the same parameters as the background (e.g., 32 scans, 4 cm⁻¹ resolution). The number of scans is chosen to balance data quality with time; 32 scans is typically sufficient for a high-quality spectrum of a pure compound.[10]

-

Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

The workflow for acquiring the FT-IR spectrum is outlined below.

Caption: Key vibrational bonds in 3-Bromo-5-methoxy-1H-1,2,4-triazole.

Conclusion

FT-IR spectroscopy provides an exceptionally detailed and reliable method for the structural verification of 3-Bromo-5-methoxy-1H-1,2,4-triazole. By following a rigorous, self-validating experimental protocol, a high-fidelity spectrum can be obtained. The key to accurate interpretation lies in a systematic analysis of the spectrum, assigning characteristic absorption bands to the molecule's constituent functional groups: the N-H and C=N vibrations of the triazole ring, the diagnostic C-H and C-O-C stretches of the methoxy group, and the low-frequency C-Br stretch. This guide equips the research and development scientist with the necessary framework to confidently employ FT-IR as a primary tool for structural elucidation in the synthesis and quality control of novel triazole-based pharmaceutical compounds.

References

-

Trivedi, M. K., Tallapragada, R. M., Branton, A., & Jana, S. (2015). Characterization of Physical, Spectral and Thermal Properties of Biofield Treated 1,2,4-Triazole. ResearchGate. Available at: [Link]

-

Al-Ghamdi, A. M. (2014). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]

-

Badawy, M. A., et al. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(3), 2078. Available at: [Link]

-

da Silva, J. C. G., et al. (2021). New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations. Molecules, 26(11), 3326. Available at: [Link]

-

Methanol loading dependent methoxylation in zeolite H-ZSM-5. (2017). ResearchGate. Available at: [Link]

-

(PDF) New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations. (n.d.). ResearchGate. Available at: [Link]

-

Experimental (a) [11]and theoretical (b) IR spectra of triazole. (n.d.). ResearchGate. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

-

Conformational analysis and DFT investigations of two triazole derivatives and its halogenated substitution by using spectroscopy, AIM and Molecular docking. (2020). ResearchGate. Available at: [Link]

-

Smith, B. C. (2017). The C-O Bond, Part III: Ethers. Spectroscopy Online. Available at: [Link]

-

Supplementary Information - The Royal Society of Chemistry. (n.d.). Available at: [Link]

-

Supplementary Information - The Royal Society of Chemistry. (n.d.). Available at: [Link]

-

Infrared Spectra at a Conical Intersection: Vibrations of Methoxy. (2015). ResearchGate. Available at: [Link]

-

Vibrational Analysis of a Chemisorbed Polyatomic Molecule: Methoxy on Cu(100). (1986). Semantic Scholar. Available at: [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

University of California, Santa Cruz. (n.d.). IR Tables. Available at: [Link]

-

Fang, T., et al. (2023). FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Chinese Journal of Chemical Physics. Available at: [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]

-

FTIR spectra of triazole I (a), [MSTrAzBs⁺]3[PW12O40³⁻] (b),... (n.d.). ResearchGate. Available at: [Link]

-

Interpretation of infrared spectra. (n.d.). ResearchGate. Available at: [Link]

-

Millersville University. (n.d.). IR Chart. Available at: [Link]

-

IR lecture notes. (n.d.). University of Regensburg. Available at: [Link]

-

Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. (2023). PubMed. Available at: [Link]

Sources

- 1. ijrpc.com [ijrpc.com]

- 2. www1.udel.edu [www1.udel.edu]

- 3. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. rsc.org [rsc.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

A Methodical Approach to Determining the Solubility of 3-Bromo-5-methoxy-1H-1,2,4-triazole in Common Laboratory Solvents

An in-depth technical guide on the core.

Abstract

Introduction: The Significance of Solubility

3-Bromo-5-methoxy-1H-1,2,4-triazole is a substituted triazole, a class of heterocyclic compounds renowned for its wide range of biological activities and frequent use as a core scaffold in drug discovery. The molecule's structure, featuring a polar triazole ring, a hydrogen bond-donating N-H group, a hydrogen bond-accepting methoxy group, and a lipophilic bromine atom, suggests a nuanced solubility profile.

Understanding this profile is not merely an academic exercise. It is a cornerstone of process chemistry and pharmaceutical science. Poor solubility can lead to challenges in:

-

Reaction Kinetics: Inefficient mixing and low concentrations can hinder reaction rates and yields during synthesis.

-

Purification: Selecting appropriate solvents for crystallization is paramount for achieving high purity.

-

Formulation: The ability to dissolve the compound in pharmaceutically acceptable excipients is essential for creating a viable drug product.[1]

-

Bioavailability: A drug must dissolve to be absorbed by the body; therefore, solubility directly impacts its therapeutic efficacy.[1]

This guide provides the experimental framework to elucidate this critical parameter for 3-Bromo-5-methoxy-1H-1,2,4-triazole.

Physicochemical Characterization and Theoretical Solubility Prediction

Before embarking on experimental work, a thorough understanding of the molecule's properties is essential.

Table 1: Physicochemical Properties of 3-Bromo-5-methoxy-1H-1,2,4-triazole

| Property | Value | Source |

| Molecular Formula | C₃H₄BrN₃O | |

| Molecular Weight | 177.99 g/mol | |

| Appearance | Solid | |

| SMILES | COc1nc(Br)n[nH]1 | |

| InChI Key | GZNWPBNTUMRPCL-UHFFFAOYSA-N |

Theoretical Solubility Profile (Based on "Like Dissolves Like" Principle):

The principle of "like dissolves like" provides a predictive framework for solubility based on polarity.[2][3]

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The molecule possesses both hydrogen bond donor (N-H) and acceptor (N atoms, methoxy oxygen) sites. This suggests potential, albeit perhaps limited, solubility in protic solvents that can engage in these interactions. The presence of the bromo-substituent may decrease aqueous solubility compared to its non-halogenated parent.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents can act as hydrogen bond acceptors and have significant dipole moments. It is predicted that 3-Bromo-5-methoxy-1H-1,2,4-triazole will exhibit moderate to high solubility in these solvents, particularly in DMSO and DMF.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the compound's significant polarity conferred by the triazole ring and methoxy group, solubility is expected to be very low in nonpolar solvents.

Safety and Handling Precautions

Handling any chemical compound requires adherence to strict safety protocols. While a specific, verified Safety Data Sheet (SDS) for 3-Bromo-5-methoxy-1H-1,2,4-triazole was not found, the following precautions are mandated based on its classification as a combustible solid and general data for related triazole compounds.[4][5][6]

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).

-

Engineering Controls: Handle the solid compound in a chemical fume hood to avoid inhalation of dust.[5]

-

Handling: Avoid generating dust.[6] Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames as it is a combustible solid.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[6]

-

Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations.

Disclaimer: This information is not a substitute for a compound-specific SDS. Always consult the SDS provided by the supplier before handling this chemical.

Experimental Methodology: A Two-Phase Approach

A robust determination of solubility involves a two-step process: an initial rapid screening for a qualitative understanding, followed by a precise quantitative analysis using an instrumental method like HPLC.

Phase 1: Qualitative and Semi-Quantitative Solubility Assessment

This initial phase provides a rapid and cost-effective way to classify the compound's solubility across a range of common solvents. The following protocol is a standard method used in synthetic chemistry labs.[2][7][8]

Experimental Protocol: Visual Solubility Screening

-

Preparation: Accurately weigh approximately 5-10 mg of 3-Bromo-5-methoxy-1H-1,2,4-triazole into a series of labeled small glass vials (e.g., 4 mL).

-

Solvent Addition: To each vial, add a selected solvent in incremental portions (e.g., 0.1 mL) using a calibrated pipette.

-

Mixing: After each addition, cap the vial and vortex vigorously for 30-60 seconds. Observe the vial for dissolution.

-

Observation: Continue adding solvent incrementally up to a total volume of 1 mL. Record the volume of solvent required to fully dissolve the solute.

-

Classification: Classify the solubility based on the volume of solvent required. A suggested classification scheme is provided in Table 2.

-

Acid/Base Test: For compounds insoluble in water, repeat the procedure using 5% aqueous HCl and 5% aqueous NaOH to identify potential salt formation, which indicates basic or acidic functional groups, respectively.[8][9]

Table 2: Solubility Classification and Data Logging

| Solvent | Solvent Class | Volume to Dissolve 10 mg (mL) | Observation | Solubility Class |

| Water | Polar Protic | |||

| Methanol | Polar Protic | |||

| Ethanol | Polar Protic | |||

| Acetone | Polar Aprotic | |||

| Acetonitrile (ACN) | Polar Aprotic | |||

| Dimethylformamide (DMF) | Polar Aprotic | |||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | |||

| Ethyl Acetate | Moderately Polar | |||

| Dichloromethane (DCM) | Nonpolar | |||

| Hexane | Nonpolar | |||

| 5% HCl (aq) | Aqueous Acid | |||

| 5% NaOH (aq) | Aqueous Base |

Solubility Classification Key:

-

Very Soluble (VS): < 1 mL

-

Soluble (S): 1 - 3 mL

-

Sparingly Soluble (SS): 3 - 10 mL

-

Insoluble (I): > 10 mL (for the purposes of this screening)

Logical Flow for Preliminary Solubility Assessment

The following diagram illustrates the decision-making process for the initial solubility screening.

Caption: Logical workflow for qualitative solubility screening.

Phase 2: Quantitative Solubility Determination by HPLC-UV

For drug development, a precise quantitative value of solubility is required. The equilibrium solubility method, coupled with HPLC-UV analysis, is the industry standard for its accuracy and sensitivity.[1][10][11] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Principle of the Method

An excess of the solid compound is stirred in the solvent for a prolonged period (typically 24 hours) to ensure equilibrium is reached. The suspension is then filtered to remove undissolved solid, and the concentration of the resulting saturated solution is determined by HPLC with a UV detector, using a pre-established calibration curve.[10][12]

Experimental Workflow: Quantitative HPLC Method

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. chem.ws [chem.ws]

- 3. youtube.com [youtube.com]

- 4. fishersci.com [fishersci.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. researchgate.net [researchgate.net]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scribd.com [scribd.com]

- 10. pharmaguru.co [pharmaguru.co]

- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-Bromo-5-methoxy-1H-1,2,4-triazole: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-5-methoxy-1H-1,2,4-triazole, a heterocyclic building block of significant interest in medicinal chemistry. Its unique structural features, including a reactive bromine atom and a methoxy group on the stable 1,2,4-triazole core, make it a valuable synthon for the construction of complex molecular architectures. This guide will delve into the compound's properties, synthesis, reactivity, and its burgeoning role in the development of targeted therapeutics, particularly in the realm of kinase inhibitors. By synthesizing technical data with practical insights, this document aims to serve as a critical resource for researchers leveraging this compound in their drug discovery endeavors.

Introduction: The Strategic Importance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability, hydrogen bonding capabilities, and its ability to serve as a bioisostere for amide and ester groups.[1][2] This five-membered heterocycle is a cornerstone in the design of numerous clinically successful drugs, including the antifungal agent fluconazole and the anticancer drug letrozole.[1] The strategic functionalization of the triazole core allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. 3-Bromo-5-methoxy-1H-1,2,4-triazole (CAS No. 15777-61-4) has emerged as a particularly useful derivative, offering a reactive handle for diversification and a methoxy group that can influence solubility and metabolic stability.

Table 1: Core Properties of 3-Bromo-5-methoxy-1H-1,2,4-triazole

| Property | Value |

| CAS Number | 15777-61-4 |

| Molecular Formula | C₃H₄BrN₃O |

| Molecular Weight | 177.99 g/mol |

| Appearance | Solid |

| SMILES | COc1nc(Br)n[nH]1 |

| InChI Key | GZNWPBNTUMRPCL-UHFFFAOYSA-N |

Synthesis and Spectroscopic Characterization

A robust and scalable synthesis is paramount for the utility of any building block in drug discovery. While a specific, detailed protocol for the direct synthesis of 3-Bromo-5-methoxy-1H-1,2,4-triazole is not extensively documented in readily available literature, a plausible and commonly employed synthetic strategy involves the bromination of a suitable precursor. A logical precursor would be 5-methoxy-1H-1,2,4-triazole, which can be synthesized from the corresponding amine.

Postulated Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 5-methoxy-1H-1,2,4-triazol-3-amine.

Caption: Postulated synthetic workflow for 3-Bromo-5-methoxy-1H-1,2,4-triazole.

Protocol 1: Hypothetical Synthesis of 3-Bromo-5-methoxy-1H-1,2,4-triazole

-

Diazotization: To a cooled (0-5 °C) solution of 5-methoxy-1H-1,2,4-triazol-3-amine in aqueous hydrobromic acid, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for a short period to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: The cold diazonium salt solution is then added portion-wise to a solution of copper(I) bromide in hydrobromic acid. The reaction is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases.

-